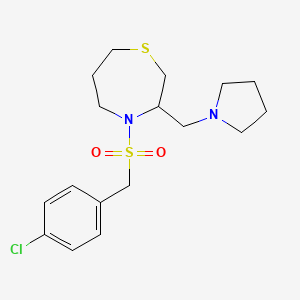
4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H25ClN2O2S2 and its molecular weight is 388.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Intermediate Applications
Synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide : This research discusses the synthesis of a key intermediate of Tianeptine, highlighting a method that involves condensation, methylation, hydrogenolysis, and cyclization. The study provides insights into optimizing the synthesis process, making it relevant for the production of thiazepane derivatives (Z. Xiu-lan, 2009).
New Pyrrolidines with Sulfonyl Groups : Describes the synthesis of 4-(trifluoromethyl)pyrrolidines containing different sulfonyl groups. This research is significant for the development of compounds with potential biological applications, demonstrating the versatility of sulfonyl-containing pyrrolidines (Yuriy N. Markitanov et al., 2016).
Chemical Properties and Potential Applications
Tetrahydropyridine Derivatives for Anticancer Agents : Focuses on the synthesis and anti-cancer activity profiles of novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. This research underscores the potential therapeutic applications of sulfonyl-substituted tetrahydropyridine derivatives in cancer treatment (K. Redda & Madhavi Gangapuram, 2007).
Organo-soluble Polyphenylquinoxalines with Ultra-High Refractive Indices : Explores the synthesis and characterization of polyphenylquinoxalines, demonstrating how sulfonyl groups contribute to the creation of materials with unique optical properties. This study provides a pathway to developing new materials for optical applications (Cheng Li et al., 2010).
特性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S2/c18-16-6-4-15(5-7-16)14-24(21,22)20-10-3-11-23-13-17(20)12-19-8-1-2-9-19/h4-7,17H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPVJGJVLJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
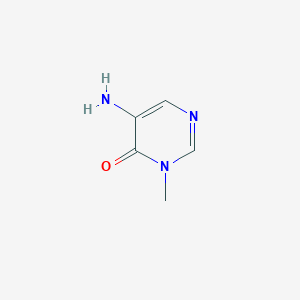
![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)
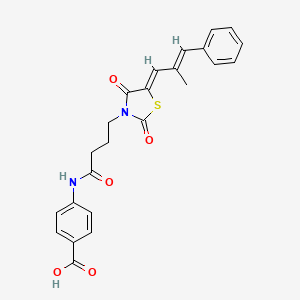
![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)
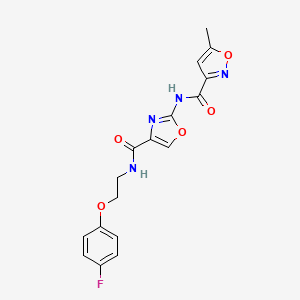

![Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2929432.png)
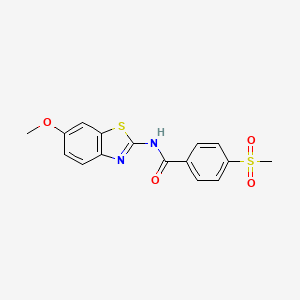
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
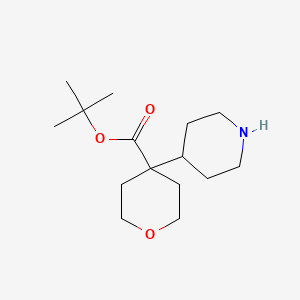
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)
![2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)
